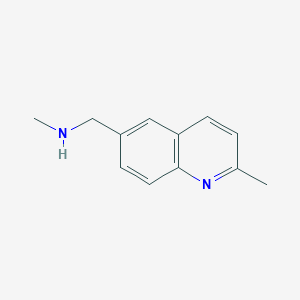
N-Methyl-1-(2-methylquinolin-6-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-1-(2-methylquinolin-6-yl)methanamine is a chemical compound with the molecular formula C12H14N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(2-methylquinolin-6-yl)methanamine typically involves the reaction of 2-methylquinoline with formaldehyde and methylamine. The reaction is carried out under acidic conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-methylquinoline, formaldehyde, methylamine.
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.
Procedure: The 2-methylquinoline is reacted with formaldehyde and methylamine in the presence of an acid catalyst. The reaction mixture is then heated to promote the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-Methyl-1-(2-methylquinolin-6-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines; often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Reduced quinoline derivatives with altered oxidation states.
Substitution: Substituted quinoline derivatives with different nucleophilic groups.
科学的研究の応用
N-Methyl-1-(2-methylquinolin-6-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-Methyl-1-(2-methylquinolin-6-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
N-Methyl-1-quinolin-2-ylmethanamine: A similar compound with a different substitution pattern on the quinoline ring.
1-(2-methylquinolin-6-yl)methanamine: Lacks the N-methyl group, leading to different chemical and biological properties.
N-Methyl-1-quinoxalin-6-ylmethanamine: Contains a quinoxaline ring instead of a quinoline ring.
Uniqueness
N-Methyl-1-(2-methylquinolin-6-yl)methanamine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and industrial chemicals.
生物活性
N-Methyl-1-(2-methylquinolin-6-yl)methanamine, a compound with the molecular formula C₁₂H₁₄N₂ and a molecular weight of 186.25 g/mol, has garnered attention due to its unique structural characteristics and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a quinoline moiety with a methyl group at the second position and an amine group adjacent to the quinoline ring. This specific substitution pattern is pivotal for its interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂ |
| Molecular Weight | 186.25 g/mol |
| Structural Features | Quinoline ring with a methyl and amine group |
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the realms of antimicrobial and anticancer properties. The compound has been investigated for its ability to modulate various cellular functions through its interaction with specific enzymes and receptors.
Antimicrobial Activity
Studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has shown efficacy against various bacterial strains, suggesting its utility in developing new antibiotics. The mechanism typically involves binding to bacterial enzymes, inhibiting their function, and disrupting cellular processes.
Anticancer Properties
This compound has also been explored for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells.
- IC50 Values : In studies involving MCF-7 cells, compounds derived from this quinoline structure exhibited IC50 values ranging from 8.50 μM to 12.51 μM, indicating moderate potency against these cancer cells .
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways, leading to altered cellular responses.
- Receptor Interaction : It can bind to specific receptors on cell membranes, influencing downstream signaling cascades that regulate cell growth and apoptosis.
- Cell Cycle Arrest : Research has shown that treatment with this compound can induce cell cycle arrest in the G2/M phase, promoting apoptosis in sensitive cancer cell lines .
Case Studies
Several studies have investigated the biological activity of this compound:
- Anticancer Efficacy : A study assessing various derivatives of quinoline compounds found that certain modifications could enhance anticancer activity significantly. Compounds with additional functional groups showed improved potency against breast cancer cell lines compared to the parent compound .
- Antimicrobial Screening : In another study focusing on antimicrobial properties, this compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
特性
分子式 |
C12H14N2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
N-methyl-1-(2-methylquinolin-6-yl)methanamine |
InChI |
InChI=1S/C12H14N2/c1-9-3-5-11-7-10(8-13-2)4-6-12(11)14-9/h3-7,13H,8H2,1-2H3 |
InChIキー |
RWMGZKMELVGIIB-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)CNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















